2-(4-Aminophenoxy)cyclohexan-1-ol
Description
Significance of Phenoxy and Cyclohexyl Moieties in Advanced Organic Synthesis
The phenoxy group, an aromatic ether, is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. bldpharm.com Its presence can influence a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The aromatic ring can engage in various intermolecular interactions, including pi-stacking and hydrogen bonding, which are crucial for binding to biological targets. bldpharm.com Phenol (B47542) and its derivatives are fundamental precursors for a vast range of chemicals, including plastics, detergents, and pharmaceuticals like aspirin. patsnap.com
The cyclohexyl moiety, a saturated carbocyclic ring, provides a three-dimensional framework that can be crucial for establishing specific spatial orientations of functional groups. This non-planar structure is a key component in many synthetic compounds, influencing their conformational rigidity and lipophilicity. researchgate.net The synthesis of substituted cyclohexanol (B46403) derivatives is a cornerstone of modern organic chemistry, enabling the construction of complex molecular architectures. researchgate.net
Classification of Aminophenoxy and Cyclohexanol Derivatives for Chemical Investigations
Aminophenoxy and cyclohexanol derivatives can be broadly classified based on their substitution patterns and functional group arrangements. These classifications are vital for systematic structure-activity relationship (SAR) studies.
Aminophenoxy Derivatives: These are typically categorized by the nature and position of substituents on both the aromatic ring and the amino group. For instance, the synthesis of ethyl 2-(4-aminophenoxy)acetate involves the alkylation of 4-nitrophenol (B140041) followed by the reduction of the nitro group, yielding a versatile building block for more complex molecules. researchgate.netmdpi.com
Cyclohexanol Derivatives: The stereochemistry of the cyclohexanol ring is a critical classification parameter, leading to cis and trans isomers with distinct physical and biological properties. The synthesis of specific stereoisomers, such as trans-4-aminocyclohexanol (B47343) from paracetamol, highlights the importance of stereocontrol in synthetic methodologies. google.com Further derivatization of the amino and hydroxyl groups leads to a wide variety of compounds with potential applications as ligands in asymmetric catalysis. nih.gov
The target molecule of this article, 2-(4-Aminophenoxy)cyclohexan-1-ol, falls into the category of a vicinal amino-alcohol on a cyclohexyl ring, with an aminophenoxy substituent. Its properties will be heavily influenced by the relative stereochemistry of the hydroxyl and aminophenoxy groups (cis or trans).
Overview of Research Trajectories for Complex Amino-Alcohol Architectures
Complex amino-alcohol architectures are of significant interest due to their prevalence in biologically active natural products and pharmaceuticals. ambeed.com Research in this area is focused on several key trajectories:
Asymmetric Synthesis: Developing novel catalytic methods to produce enantiomerically pure amino-alcohols is a major goal. Chiral amino-alcohols are crucial as ligands in asymmetric catalysis and as building blocks for chiral drugs. google.comgoogle.com
Catalysis: Amino-alcohols and their derivatives are widely used as ligands for transition metal catalysts in a variety of chemical transformations, including hydrogenations and carbon-carbon bond-forming reactions. ambeed.comgoogle.com
Medicinal Chemistry: The amino-alcohol motif is a key pharmacophore in many drug classes. For example, derivatives of 1-phenyl-2-dimethylaminomethyl-cyclohexan-1-ol have been investigated for their analgesic properties. google.com Research is ongoing to explore new therapeutic applications of complex amino-alcohols.
Detailed Research Findings
Below is a table of the available information for this stereoisomer:
| Property | Value | Source |
| IUPAC Name | (1R,2R)-2-(4-aminophenoxy)cyclohexan-1-ol | sigmaaldrich.com |
| CAS Number | 1820572-44-8 | sigmaaldrich.com |
| Molecular Formula | C₁₂H₁₇NO₂ | |
| Molecular Weight | 207.27 g/mol | |
| Physical Form | Powder | sigmaaldrich.com |
| Purity | 95% | sigmaaldrich.com |
| Storage Temperature | Room Temperature | sigmaaldrich.com |
A related compound, ethyl 2-(4-aminophenoxy)acetate, has been synthesized and characterized. The process involves the alkylation of p-nitrophenol with ethyl bromoacetate, followed by reduction of the nitro group using ammonium (B1175870) chloride and iron. researchgate.net This method provides a potential route to the aminophenoxy scaffold present in this compound.
Spectroscopic data for ethyl 2-(4-aminophenoxy)acetate has been reported as follows:
| Spectroscopic Data for Ethyl 2-(4-aminophenoxy)acetate | |
| ¹H NMR (500 MHz, DMSO-d₆) δH | 6.62 (d, J = 9.0 Hz, 2H, Ar-H), 6.47 (d, J = 9.0 Hz, 2H, Ar-H), 4.65 (s, 2H, NH₂), 4.55 (s, 2H, ArO-CH₂-CO), 4.12 (q, J = 7.0 Hz, 2H, O-CH₂CH₃), 1.18 (t, J = 7.0 Hz, 3H, O-CH₂CH₃) |
| ¹³C NMR (125 MHz, DMSO-d₆) δC | 169.3, 148.9, 143.1, 115.5, 114.7, 65.6, 60.4, 14.1 |
Source: researchgate.net
While this data pertains to a related molecule, it provides an example of the characterization techniques that would be necessary to fully elucidate the structure of this compound. Further research would be required to develop a specific synthetic route and to determine the physicochemical and potential biological properties of this compound.
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(4-aminophenoxy)cyclohexan-1-ol |
InChI |
InChI=1S/C12H17NO2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h5-8,11-12,14H,1-4,13H2 |
InChI Key |
JHMFYABGGPNZRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)O)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 4 Aminophenoxy Cyclohexan 1 Ol
Retrosynthetic Analysis of the 2-(4-Aminophenoxy)cyclohexan-1-ol Framework
A logical retrosynthetic disconnection of the target molecule, this compound, breaks the ether bond. This leads to two primary synthons: a 4-aminophenol (B1666318) derivative and a cyclohexene (B86901) oxide or a related electrophilic cyclohexane (B81311) species. The 4-aminophenol can be derived from the more stable and readily available 4-nitrophenol (B140041), where the nitro group serves as a precursor to the amine functionality. The cyclohexene oxide can be obtained from cyclohexene, a simple and inexpensive starting material. This approach simplifies the synthesis into two main stages: the formation of the ether linkage and the subsequent reduction of the nitro group.
Another key disconnection involves breaking the C-N bond of the aniline (B41778) moiety. This leads to a cyclohexanone (B45756) derivative and an aniline synthon. However, this approach is often less direct for achieving the desired 1,2-disubstitution pattern on the cyclohexane ring. Therefore, the ether disconnection is generally the more favored strategy.
Alkylation Reactions in the Construction of the Aminophenoxy Linkage
The formation of the ether bond between the phenolic and cyclohexanol (B46403) moieties is a critical step in the synthesis. This is typically achieved through an alkylation reaction.
Alkylation of Nitroaromatic Precursors
A common and effective strategy involves the alkylation of a nitroaromatic precursor, specifically 4-nitrophenol. This reaction, a Williamson ether synthesis, utilizes the nucleophilicity of the phenoxide ion generated from 4-nitrophenol by a base. The electrophile is a suitably activated cyclohexane derivative. For instance, the reaction of the sodium or potassium salt of 4-nitrophenol with cyclohexene oxide provides a direct route to the corresponding 2-(4-nitrophenoxy)cyclohexan-1-ol intermediate. The use of a base such as potassium carbonate is also a common practice in this type of alkylation. mdpi.com
The reaction conditions for this alkylation can be optimized to favor the desired product. Factors such as the choice of solvent, temperature, and the nature of the base can influence the reaction's efficiency and yield.
Stereoselective Synthesis of the Cyclohexan-1-ol Moiety
The stereochemistry of the this compound molecule is defined by the relative and absolute configuration of the hydroxyl and phenoxy substituents on the cyclohexane ring. Achieving control over this stereochemistry is a significant challenge in the synthesis.
Approaches for Control of Relative Stereochemistry at the Hydroxyl and Phenoxy-Substituted Carbons
The relative stereochemistry (cis or trans) of the hydroxyl and phenoxy groups is often established during the ring-opening of cyclohexene oxide. The nucleophilic attack of the 4-nitrophenoxide on the epoxide ring typically proceeds via an Sₙ2 mechanism, resulting in a trans-diaxial opening, which upon conformational flipping gives the trans-diequatorial product. This inherent stereoselectivity of the epoxide ring-opening reaction is a powerful tool for controlling the relative configuration of the two substituents.
Alternatively, starting from cyclohexanone, a sequence of reactions can be employed to introduce the hydroxyl and phenoxy groups with a specific relative stereochemistry. For example, the formation of an enolate followed by reaction with an electrophilic oxygen source can introduce the hydroxyl group, and subsequent nucleophilic substitution can install the phenoxy group. However, controlling the stereochemical outcome in such a sequence can be more complex than the epoxide opening strategy.
Diastereoselective and Enantioselective Pathways in Cyclohexane Functionalization
For the synthesis of a single enantiomer of this compound, enantioselective methods must be employed. This can be achieved in several ways:
Asymmetric Epoxidation: The use of a chiral catalyst, such as in the Sharpless asymmetric epoxidation, to create an enantiomerically enriched cyclohexene oxide as the starting material. The subsequent ring-opening with 4-nitrophenoxide would then lead to an enantiomerically enriched product.
Kinetic Resolution: The racemic mixture of 2-(4-nitrophenoxy)cyclohexan-1-ol can be subjected to a kinetic resolution process. This involves using a chiral reagent or catalyst that reacts preferentially with one enantiomer, allowing for the separation of the unreacted enantiomer.
Chiral Auxiliaries: Attaching a chiral auxiliary to the cyclohexane ring can direct the stereochemical outcome of subsequent reactions, including the introduction of the hydroxyl and phenoxy groups. The auxiliary can then be removed at a later stage of the synthesis.
Diastereoselective approaches often rely on substrate control, where the existing stereocenters in the molecule influence the stereochemistry of newly formed centers. For instance, in a substituted cyclohexane derivative, the steric and electronic properties of the existing substituents can direct an incoming reagent to a specific face of the molecule.
The development of new catalytic systems and synthetic methodologies continues to provide more efficient and highly selective routes for the synthesis of complex molecules like this compound, enabling access to specific stereoisomers for further investigation.
Catalytic Approaches in this compound Synthesis
The principal catalytic strategy for constructing the 2-phenoxy-cyclohexan-1-ol scaffold is the nucleophilic ring-opening of cyclohexene oxide. This approach is highly effective for introducing the phenoxy group and the adjacent hydroxyl group in a stereocontrolled manner. The reaction involves the activation of the epoxide ring by a catalyst, making it susceptible to attack by a phenolic nucleophile.
A proposed synthetic route to this compound via this method would involve the reaction of cyclohexene oxide with 4-aminophenol in the presence of a suitable catalyst. The catalyst's role is crucial in promoting the reaction under mild conditions and controlling the regioselectivity of the ring-opening to yield the desired 1,2-trans-isomer.
Several catalytic systems have been reported for the ring-opening of epoxides with amines and phenols, which can be adapted for the synthesis of the target molecule. For instance, iron(III) trifluoroacetate (B77799) has been demonstrated as a highly efficient catalyst for the ring-opening of cyclohexene oxide with various aromatic amines. researchgate.net In a model reaction, cyclohexene oxide reacts with aniline in the presence of a catalytic amount of Fe(O₂CCF₃)₃ to afford trans-2-(phenylamino)cyclohexanol in high yield. researchgate.net This suggests that a similar reaction with 4-aminophenol could be a viable route.
Another promising catalytic system involves the use of amine triphenolate iron(III) complexes, which have shown high activity in the ring-opening polymerization of cyclohexene oxide. mdpi.com While used for polymerization, the underlying catalytic principle of epoxide activation can be applied to a non-polymerizing, single-addition reaction with 4-aminophenol.
The table below summarizes representative catalytic systems applicable to the ring-opening of cyclohexene oxide with nucleophiles relevant to the synthesis of this compound.
| Catalyst | Nucleophile | Product | Yield (%) | Conditions | Reference |
| Fe(O₂CCF₃)₃ (1 mol%) | Aniline | trans-2-(Phenylamino)cyclohexanol | 97 | Room Temperature, 15 min | researchgate.net |
| Fe(O₂CCF₃)₃ (1 mol%) | p-Anisidine | trans-2-(4-Methoxyphenylamino)cyclohexanol | 99 | Room Temperature, 1 h | researchgate.net |
This table presents data for analogous reactions, suggesting a potential pathway for the synthesis of this compound.
An alternative two-step catalytic approach would involve the ring-opening of cyclohexene oxide with 4-nitrophenol, followed by the catalytic reduction of the nitro group. The initial ether formation can be catalyzed by various Lewis acids. Subsequently, the nitro group can be reduced to the amine using standard catalytic hydrogenation methods, for example, with a palladium-on-carbon (Pd/C) catalyst and a hydrogen source.
Development of Efficient and Scalable Synthetic Routes for Analogues
The development of efficient and scalable synthetic routes is a critical aspect of chemical manufacturing, particularly for producing analogues of a target compound for various research and development applications. For analogues of this compound, scalability hinges on the efficiency of the key bond-forming reactions and the availability and cost of the starting materials.
The catalytic ring-opening of cyclohexene oxide is an inherently scalable process. The use of highly active catalysts at low loadings (e.g., 0.025 mol%) has been demonstrated in the context of ring-opening copolymerization of cyclohexene oxide, indicating the potential for high-throughput synthesis. acs.org For the synthesis of discrete molecules, solvent-free conditions, as demonstrated with the Fe(O₂CCF₃)₃ catalyst, are particularly advantageous for scalability as they simplify purification and reduce waste. researchgate.net
Furthermore, research into the ring-opening polymerization of cyclohexene oxide using catalysts like aluminum amine-phenolate complexes and amine triphenolate iron(III) complexes provides valuable insights into catalyst efficiency and stability under industrial-relevant conditions. mdpi.comrsc.org These studies often focus on achieving high turnover numbers and frequencies, which are key metrics for a scalable process. For instance, amine triphenolate iron(III) complexes have demonstrated turnover frequencies exceeding 11,050 h⁻¹ in the ring-opening polymerization of cyclohexene oxide. mdpi.com
The development of scalable routes for analogues could also involve modifying the cyclohexyl core or the aminophenoxy moiety. For example, the dehydrogenative synthesis of N-functionalized 2-aminophenols from various substituted cyclohexanones and amines showcases a modern approach to constructing complex aromatic structures that could be incorporated into analogues. nih.govresearchgate.net While not a direct route to the target compound, this methodology highlights the potential for creating a diverse library of aminophenol precursors for the synthesis of a wide range of analogues.
The table below outlines strategies and findings relevant to the scalable synthesis of analogues of this compound.
| Synthetic Strategy | Key Features for Scalability | Relevant Findings | Reference |
| Catalytic Ring-Opening of Epoxides | Low catalyst loading, solvent-free conditions, high turnover numbers. | Fe(O₂CCF₃)₃ catalysis under solvent-free conditions; high turnover frequencies with amine triphenolate iron(III) complexes. | researchgate.netmdpi.com |
| Polymerization Catalyst Development | Robust catalysts, high monomer conversion, controlled molecular weight. | Aluminum and titanium-based catalysts for ring-opening polymerization demonstrate high efficiency. | acs.orgrsc.org |
| Dehydrogenative Aromatization | Use of readily available starting materials (cyclohexanones, amines), one-shot assembly. | Synthesis of diverse N-functionalized 2-aminophenols from a range of substrates. | nih.govresearchgate.net |
Advanced Structural Elucidation and Conformational Analysis
X-ray Crystallography for Absolute Configuration and Molecular Packing
No published single-crystal X-ray diffraction studies for 2-(4-Aminophenoxy)cyclohexan-1-ol were found. Therefore, information regarding its absolute configuration, molecular packing, crystal system, and unit cell parameters is not available.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Detailed ¹H NMR and ¹³C NMR spectral data, along with two-dimensional NMR studies such as COSY and NOESY, have not been published for this specific compound. This information is crucial for confirming the chemical structure, determining the connectivity of atoms, and understanding the spatial proximity of protons within the molecule.
While data exists for structurally related compounds, such as ethyl-2-(4-aminophenoxy)acetate mdpi.com, these findings are not directly applicable to the unique cyclohexanol (B46403) ring system of the target compound.
Vibrational Spectroscopy (IR) for Functional Group and Conformational Insights
Published Infrared (IR) spectroscopy data, which would provide insight into the compound's functional groups and conformational status, could not be located for This compound .
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry confirms the molecular formula C₁₂H₁₇NO₂.
Under electron ionization (EI) or electrospray ionization (ESI), the molecule undergoes characteristic fragmentation. The fragmentation pathways are crucial for confirming the connectivity of the atoms within the molecule. Common fragmentation patterns for similar structures, such as aminocyclohexanols and aromatic ethers, provide a basis for interpreting the mass spectrum of the target compound. libretexts.orgrsc.org
Key fragmentation pathways for analogous compounds often involve:
Alpha-cleavage: The bond adjacent to the oxygen atom of the ether or the nitrogen atom of the amine can break. libretexts.org For instance, in aliphatic amines, alpha-cleavage is a dominant fragmentation process. libretexts.org
Loss of small neutral molecules: The loss of water (H₂O) from the alcohol group is a common fragmentation pathway. libretexts.org Similarly, the loss of the aminophenoxy group or parts of it can occur.
Cleavage of the cyclohexyl ring: The cyclohexyl ring can undergo ring-opening and subsequent fragmentation, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.org
Fragmentation of the aromatic ring: The aminophenoxy moiety can also fragment, although aromatic rings are generally more stable and produce strong molecular ion peaks. libretexts.org
A systematic study of ketamine analogues, which share the 2-substituted cyclohexanone (B45756) scaffold, reveals characteristic fragmentation patterns. nih.gov In ESI-MS/MS, the loss of water or the amine substituent, followed by the loss of carbon monoxide (CO) and subsequent ring fragmentation, are distinctive pathways. nih.gov While the specific fragmentation of this compound would require experimental data, these general principles guide the interpretation of its mass spectrum.
A hypothetical fragmentation table based on common fragmentation patterns is presented below.
| Fragment Ion (m/z) | Proposed Structure/Loss |
| [M]+ | Molecular Ion |
| [M - H₂O]+ | Loss of a water molecule from the cyclohexanol ring |
| [M - C₆H₅NO]+ | Cleavage of the ether bond, loss of the aminophenoxy group |
| [C₆H₁₀O]+ | Fragment corresponding to the cyclohexanol part after ether cleavage |
| [C₆H₅NH₂]+ | Fragment corresponding to p-aminophenol |
Conformational Preferences of the Cyclohexan-1-ol Ring System
The cyclohexan-1-ol ring in this compound is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. gmu.eduwikipedia.org The substituents on the ring, the hydroxyl group and the aminophenoxy group, can occupy either axial or equatorial positions, leading to different conformers with varying stabilities. libretexts.orglibretexts.org
Chair Conformation Analysis and Ring Flipping Dynamics
The cyclohexane (B81311) ring is in a dynamic equilibrium between two chair conformations, a process known as ring flipping. gmu.eduwikipedia.org During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial. masterorganicchemistry.com For a substituted cyclohexane, the two chair conformers are generally not of equal energy. libretexts.org The energy barrier for this interconversion is low enough for it to occur rapidly at room temperature. wikipedia.org However, bulky substituents can significantly lower the barrier between ring conformations, making the ring more dynamic. acs.org
Axial vs. Equatorial Preferences of Substituents
Substituents on a cyclohexane ring generally prefer the equatorial position to minimize steric strain. libretexts.orglibretexts.org Axial substituents experience 1,3-diaxial interactions, which are repulsive forces between the axial substituent and the two axial hydrogens on the same side of the ring. youtube.comfiveable.me The larger the substituent, the greater the steric strain in the axial position, and thus the stronger the preference for the equatorial position. libretexts.orgcutm.ac.in
In this compound, both the hydroxyl group and the aminophenoxy group are substituents on the cyclohexane ring. The relative stability of the different chair conformers will depend on the positions of these two groups. A conformation where both bulky groups are in equatorial positions is generally the most stable. libretexts.org For a trans-1,2-disubstituted cyclohexane, the diequatorial conformation is thermodynamically more stable than the diaxial conformation. acs.org For a cis-1,2-disubstituted cyclohexane, one substituent must be axial and the other equatorial. In this case, the more stable conformer will have the larger group in the equatorial position. libretexts.org
| Substituent | General Preference | Reason |
| Hydroxyl (-OH) | Equatorial | To minimize 1,3-diaxial interactions. |
| Aminophenoxy (-O-Ph-NH₂) | Equatorial | This is a bulky group, and placing it equatorially significantly reduces steric strain. cutm.ac.in |
Intramolecular Interactions Influencing Conformation (e.g., Hydrogen Bonding)
Intramolecular hydrogen bonding can significantly influence the conformational preferences of a molecule. In this compound, a hydrogen bond can potentially form between the hydroxyl group's hydrogen and the oxygen of the ether linkage or the nitrogen of the amino group. The formation of an intramolecular hydrogen bond can stabilize a conformation that might otherwise be less favorable due to steric interactions. nih.govmdpi.com
For a hydrogen bond to form, the donor (O-H) and acceptor (O or N) atoms must be in close proximity. This geometric constraint can favor a specific chair conformation. For example, if an intramolecular hydrogen bond forms between the axial hydroxyl group and the equatorial aminophenoxy group, this could stabilize the conformer with the axial hydroxyl group. Studies on similar systems, like 2-halophenols and 2-X-ethanols, have shown that intramolecular hydrogen bonds can have a significant impact on conformational equilibria. nih.govrsc.org The strength of such a bond depends on the distance and angle between the interacting groups. mdpi.com
Stereochemical Implications of the Cyclohexanol Ring on the Aminophenoxy Moiety
The conformation of the cyclohexane ring can also affect the rotational freedom around the C-O bond of the ether linkage. The steric environment created by the adjacent hydroxyl group and the rest of the cyclohexane ring can hinder or favor certain rotational conformers of the aminophenoxy group. This interplay between the conformation of the aliphatic ring and the orientation of the aromatic substituent is a key feature of the molecule's three-dimensional structure.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. nih.govnih.govaps.org It allows for the detailed analysis of a molecule's structure and its chemical reactivity. nih.gov
Geometric Optimization and Energy Minimization
The first step in most computational analyses is to determine the most stable three-dimensional arrangement of the atoms in a molecule. This process, known as geometric optimization or energy minimization, seeks to find the coordinates on the potential energy surface where the net inter-atomic forces are close to zero. wikipedia.org For 2-(4-Aminophenoxy)cyclohexan-1-ol, DFT calculations, often using a basis set like 6-311G(d,p), are employed to find this lowest energy conformation. ajchem-a.com The optimization process yields critical data on bond lengths, bond angles, and dihedral angles, which define the molecule's fundamental structure.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C-O (ether) | Data not available |
| C-O (alcohol) | Data not available | |
| C-N (amine) | Data not available | |
| Bond Angle | C-O-C (ether) | Data not available |
| H-O-C (alcohol) | Data not available | |
| Dihedral Angle | C-C-O-C | Data not available |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Transitions
The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is an electron acceptor, and its energy indicates the molecule's electrophilicity. youtube.com
Table 2: Frontier Molecular Orbital Properties
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
Quantum Chemical Parameters and Descriptors
From the HOMO and LUMO energy values, several quantum chemical parameters can be derived to quantify the global reactivity of a molecule. nih.gov These descriptors provide a more nuanced understanding of the molecule's chemical behavior.
Ionization Potential (I): Approximated as I ≈ -EHOMO. It represents the energy required to remove an electron.
Electron Affinity (A): Approximated as A ≈ -ELUMO. It is the energy released when an electron is added.
Electronegativity (χ): Calculated as χ = (I + A) / 2. It measures the molecule's ability to attract electrons.
Chemical Hardness (η): Calculated as η = (I - A) / 2. It signifies resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η).
Electrophilicity Index (ω): Calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). This index measures the propensity of a species to accept electrons. nih.gov
These parameters are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. nih.govnih.gov
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
While DFT calculations provide a static picture of the minimum energy structure, molecules are dynamic entities that constantly move and change their shape. Molecular dynamics (MD) simulations are computational methods used to study this motion over time. nih.govnih.gov By simulating the movements of atoms and molecules, MD can explore the conformational landscape of this compound, revealing its flexibility and the different shapes it can adopt. nih.gov This is particularly important for this molecule due to the flexible cyclohexan-1-ol ring and the rotatable ether linkage. Understanding the accessible conformations is key to predicting how the molecule might interact with other species, such as biological receptors.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.netnih.gov It partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the pro-crystal (the sum of all molecules in the crystal). The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.gov
Quantification of Non-Covalent Interactions (e.g., H…H, H…C, O…H)
Table 3: Breakdown of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) |
| H···H | Data not available |
| O···H / H···O | Data not available |
| C···H / H···C | Data not available |
| N···H / H···N | Data not available |
| Other | Data not available |
| Total | 100% |
Insights into Crystal Packing and Supramolecular Assembly
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a complex interplay of non-covalent interactions. These interactions dictate the supramolecular assembly and influence the material's physical properties. Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify these intermolecular interactions within a crystal.
In a study of the analogue compound, ethyl-2-(4-aminophenoxy) acetate (B1210297), X-ray diffraction data was used to elucidate its three-dimensional structure and crystal packing. The analysis revealed that the crystal lattice belongs to the triclinic system. The supramolecular structure is stabilized by a network of hydrogen bonds and other non-covalent interactions.
Table 1: Hydrogen Bond Interactions in Ethyl-2-(4-aminophenoxy) acetate
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) |
Data sourced from a study on the analogue compound, ethyl-2-(4-aminophenoxy) acetate.
Excited State Calculations and Spectroscopic Prediction (e.g., TD-DFT for UV/Vis)
Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the excited state properties of molecules. It is particularly effective for predicting electronic absorption spectra, such as UV-Vis spectra, by calculating the energies of electronic transitions between molecular orbitals.
For the analogue, ethyl-2-(4-aminophenoxy) acetate, TD-DFT calculations were performed to understand its electronic absorption characteristics. The theoretical UV-Vis spectrum was calculated and compared with the experimentally measured spectrum, showing good agreement. The calculations provided assignments for the observed absorption bands, linking them to specific electronic transitions.
The experimental spectrum of ethyl-2-(4-aminophenoxy) acetate showed two main absorption bands at 299 nm and 234 nm. The TD-DFT calculations successfully predicted these bands at 286 nm and 226 nm, respectively. Furthermore, the calculations revealed the nature of these electronic transitions. The band at 286 nm was primarily assigned to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), while the band at 226 nm was attributed to the transition from the HOMO to the LUMO+2 orbital.
Table 2: Experimental and Calculated UV/Vis Spectral Data for Ethyl-2-(4-aminophenoxy) acetate
| Band | Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition Assignment |
|---|---|---|---|---|
| 1 | 299 | 286 | 0.068 | HOMO → LUMO (95%) |
Data sourced from a study on the analogue compound, ethyl-2-(4-aminophenoxy) acetate.
Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological properties)
Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to correlate the structural or physicochemical properties of a series of compounds with a specific physical or chemical property. These models are typically expressed as mathematical equations and are developed using statistical methods to predict the properties of new, untested compounds based solely on their molecular structure.
The core principle of QSPR is that the variations in the properties of compounds within a series are a direct function of the changes in their molecular structure. To build a QSPR model, a set of molecules with known properties (the training set) is used. For each molecule, a series of numerical values, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecular structure, such as steric, electronic, or topological features. Statistical techniques, like multiple linear regression or machine learning algorithms, are then employed to find the best correlation between the calculated descriptors and the experimentally measured property.
For a compound like this compound, QSPR studies could potentially be developed to predict a range of non-biological properties, such as solubility, melting point, or chromatographic retention times. Such models would be valuable in the chemical and materials science fields for screening and designing new compounds with desired physical characteristics without the need for extensive experimental synthesis and testing. However, a review of the current scientific literature indicates that no specific QSPR studies focused on the non-biological properties of this compound have been reported.
Reaction Mechanisms and Chemical Transformations Involving 2 4 Aminophenoxy Cyclohexan 1 Ol
Reactivity and Derivatization of the Hydroxyl Group (e.g., Oxidation, Etherification, Esterification)
The secondary hydroxyl group on the cyclohexane (B81311) ring is a key site for various chemical modifications.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-(4-aminophenoxy)cyclohexan-1-one. This transformation is a fundamental reaction in organic chemistry. ugm.ac.idresearchgate.net The selective oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone (B45756) is an industrially significant reaction. ugm.ac.id Heterogeneous catalysts, such as H4[α-SiW12O40]/TiO2, have been shown to be effective for the oxidation of cyclohexane under mild conditions, yielding cyclohexanone as a major product. ugm.ac.idresearchgate.net
Etherification: The hydroxyl group can undergo etherification to form ethers. For example, reaction with an alkyl halide in the presence of a base would yield the corresponding ether. This reaction proceeds via a Williamson ether synthesis-type mechanism.
Esterification: Esterification of the hydroxyl group can be achieved by reacting it with a carboxylic acid or its derivative, such as an acid chloride or anhydride, typically in the presence of an acid catalyst. epo.org A patent describes the synthesis of 2-(4'-aminophenoxy) alkanoic acids and esters, highlighting the derivatization potential at the hydroxyl position. epo.orggoogle.com For instance, the reaction of 2-(4-acetamidophenoxy)propionic acid with ethanol (B145695) in the presence of sulfuric acid yields ethyl 2-(4-acetamidophenoxy)propanoate. epo.org
Reactivity of the Primary Amine Moiety (e.g., Acylation, Alkylation, Diazotization)
The primary amine group on the aromatic ring is a nucleophilic center and can participate in a range of reactions.
Acylation: The amine group can be readily acylated by reacting with acyl chlorides or anhydrides to form amides. This reaction is often used to protect the amine group or to introduce new functional groups. For instance, a method for synthesizing 2-(4-amidophenoxy)alkanoic acids involves the acylation of the corresponding amino compound. google.com
Alkylation: Alkylation of the primary amine can occur, though it can be challenging to control the degree of alkylation, often leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts.
Diazotization: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid). researchgate.net These diazonium salts are versatile intermediates that can undergo various subsequent reactions, such as Sandmeyer, Schiemann, and coupling reactions, to introduce a wide range of substituents onto the aromatic ring. researchgate.net
Elimination Reactions on the Cyclohexanol Ring System
The hydroxyl group, after protonation to form a good leaving group (water), can participate in elimination reactions to form an alkene. labster.comlibretexts.org These reactions are typically acid-catalyzed and proceed through either an E1 or E2 mechanism. labster.comlibretexts.org
E1 and E2 Elimination Mechanisms and Stereoselectivity
E1 Mechanism: The E1 (unimolecular elimination) reaction is a two-step process. byjus.com The first step is the slow departure of the leaving group to form a carbocation intermediate. libretexts.orgbyjus.com The second step is the rapid removal of a proton from an adjacent carbon by a weak base to form the double bond. libretexts.orgbyjus.com E1 reactions are favored by heat and are regioselective, typically following Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene. labster.comlibretexts.org
E2 Mechanism: The E2 (bimolecular elimination) reaction is a one-step, concerted process where the base removes a proton, and the leaving group departs simultaneously. libretexts.orgyoutube.com This mechanism requires a specific stereochemical arrangement known as anti-periplanar, where the hydrogen to be removed and the leaving group are on opposite sides of the C-C bond and in the same plane. chemistrysteps.comyoutube.com In cyclohexane systems, this corresponds to a diaxial arrangement of the hydrogen and the leaving group. libretexts.orgchemistrysteps.comkhanacademy.org The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. byjus.commasterorganicchemistry.com
Stereoselectivity: Both E1 and E2 reactions can be stereoselective. youtube.com In E2 reactions, the anti-periplanar requirement dictates the stereochemical outcome. youtube.com For E1 reactions, while a carbocation intermediate is formed, the subsequent deprotonation can still lead to a preferential formation of one stereoisomer over another, often favoring the more stable trans-alkene. youtube.com
Influence of Substituents on Elimination Pathways
Substituents on the cyclohexane ring can significantly influence the rate and regioselectivity of elimination reactions. Bulky substituents, for example, will preferentially occupy an equatorial position to minimize steric hindrance. khanacademy.org This conformational preference can affect the availability of axial hydrogens for E2 elimination. khanacademy.orgyoutube.com
The nature of the base also plays a crucial role. Strong, non-hindered bases favor the Zaitsev product in E2 reactions, while bulky bases can lead to the formation of the less substituted Hofmann product. chemistrysteps.com In E1 reactions, the stability of the potential carbocation intermediate is a key factor, with more substituted carbocations being more stable and forming more readily. labster.com
Aromatic Ring Transformations and Functionalization of the Phenoxy Group
The phenoxy group, containing an electron-donating amino group, is activated towards electrophilic aromatic substitution reactions. This allows for the introduction of various functional groups onto the aromatic ring. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The position of substitution (ortho or para to the activating group) is directed by the existing substituents.
Catalytic Conversions and Derivatization Strategies
Catalytic methods can be employed for various transformations of 2-(4-Aminophenoxy)cyclohexan-1-ol.
Catalytic Hydrogenation: The aromatic ring can be reduced to a cyclohexane ring via catalytic hydrogenation, typically using catalysts like platinum, palladium, or rhodium under hydrogen pressure.
Transaminase-Catalyzed Reactions: Transaminases have been used for the stereoselective synthesis of trans-4-substituted cyclohexane-1-amines. nih.gov This can be achieved through either the diastereotope selective amination of the corresponding ketone or the diastereomer selective deamination of a diastereomeric mixture. nih.gov
Derivatization Strategies: The diverse reactivity of the functional groups in this compound allows for a wide range of derivatization strategies. For instance, a patent describes the synthesis of 2-(4'-aminophenoxy) alkanoic acids and esters through a series of reactions including a Beckmann rearrangement. google.com Another study reports the synthesis of ethyl-2-(4-aminophenoxy)acetate by alkylation of 4-nitrophenol (B140041) followed by selective reduction of the nitro group. mdpi.com
Advanced Analytical Methodologies for Characterization and Quantification in Research Contexts
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unambiguous identification of organic molecules by providing the exact mass of the compound. This capability allows for the determination of the elemental composition of the molecule with high confidence. For 2-(4-Aminophenoxy)cyclohexan-1-ol (molecular formula: C₁₂H₁₇NO₂), HRMS can distinguish its mass from other molecules with the same nominal mass but different elemental formulas.
In a typical workflow, the compound is ionized using a soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to produce intact molecular ions, primarily the protonated molecule [M+H]⁺. These ions are then guided into a high-resolution mass analyzer, like an Orbitrap or a Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument. nih.gov These analyzers can achieve resolving powers exceeding 100,000, enabling mass measurements with accuracies in the low parts-per-million (ppm) range.
Table 1: Theoretical and Measured Masses for this compound
| Ion Species | Theoretical Monoisotopic Mass (Da) | Expected High-Resolution Mass (m/z) |
| [M] | 207.12593 | 207.1259 |
| [M+H]⁺ | 208.13321 | 208.1332 |
| [M+Na]⁺ | 230.11515 | 230.1152 |
| [M-H]⁻ | 206.11866 | 206.1187 |
This table presents the theoretical exact masses for different ionic species of this compound. Experimental data from HRMS analysis would be compared against these values to confirm the elemental composition.
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Isomer Separationnih.gov
Chromatographic methods are indispensable for assessing the purity of this compound and for separating its various isomers. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability. Given the presence of polar amine and hydroxyl groups, HPLC is generally the more suitable technique.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing polar compounds like this compound. A C18 or C8 stationary phase is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency in mass spectrometry detection.
The diastereomers of this compound (cis and trans isomers) can often be separated using standard achiral chromatography due to their different physical properties, which lead to different retention times. However, the separation of enantiomers requires a chiral stationary phase (CSP) or the use of a chiral derivatizing agent. nih.gov
Gas Chromatography (GC):
For GC analysis, the polar amine and hydroxyl groups of this compound would need to be derivatized to increase volatility and thermal stability. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylation are common derivatization strategies. Following derivatization, the compound can be analyzed on a capillary column, often with a non-polar or medium-polarity stationary phase. Chiral GC columns can be used to separate the enantiomers of the derivatized compound.
Advanced Spectroscopic Techniques for Isomer Differentiation and Mixture Analysis
Beyond chromatography, advanced spectroscopic techniques provide detailed structural information crucial for differentiating isomers and analyzing mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The chemical shifts, coupling constants, and through-space correlations observed in 2D NMR experiments (like COSY, HSQC, and NOESY) can be used to:
Confirm the connectivity of the atoms.
Distinguish between the cis and trans diastereomers based on the coupling constants of the protons on the cyclohexane (B81311) ring. The spatial proximity of certain protons in one isomer, as revealed by NOESY, will be absent in the other.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for the N-H stretching of the primary amine, the O-H stretching of the hydroxyl group, the C-O stretching of the ether linkage, and the aromatic C-H and C=C stretching of the benzene (B151609) ring. Differences in the hydrogen bonding environment between the cis and trans isomers may lead to subtle shifts in the O-H and N-H stretching frequencies.
Derivatization Strategies for Enhanced Analytical Detectionnih.gov
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. nih.gov For this compound, both the primary amine and the secondary hydroxyl group are excellent targets for derivatization to enhance detectability in chromatographic and spectroscopic analyses.
Amine Derivatization for Spectroscopic or Chromatographic Analysisnih.gov
The primary amine group can be targeted by a variety of reagents to improve its chromatographic behavior and detection sensitivity, particularly for UV or fluorescence detection. researchgate.net
Table 2: Common Derivatizing Agents for the Amine Group
| Derivatizing Agent | Detection Method | Advantages |
| Dansyl Chloride | HPLC-UV/Fluorescence, LC-MS | High reactivity, produces fluorescent derivatives with high ionization efficiency. researchgate.netnih.gov |
| 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) | HPLC-UV/Fluorescence, LC-MS | Forms stable derivatives, useful under acidic chromatography conditions. researchgate.net |
| o-Phthalaldehyde (OPA) | HPLC-Fluorescence | Rapid reaction with primary amines in the presence of a thiol, highly fluorescent products. researchgate.netresearchgate.net |
| Benzoyl Chloride | HPLC-UV, LC-MS | Simple and effective for UV detection. nih.gov |
This table summarizes common derivatizing agents for the primary amine group, the detection methods for which they are suitable, and their key advantages in the analysis of amine-containing compounds.
Hydroxyl Derivatization for Analytical Enhancement
The secondary hydroxyl group can also be derivatized to improve chromatographic properties and introduce a detectable tag.
Table 3: Common Derivatizing Agents for the Hydroxyl Group
| Derivatizing Agent | Detection Method | Advantages |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Increases volatility and thermal stability for GC analysis. |
| Acyl Chlorides (e.g., Benzoyl Chloride, p-Nitrobenzoyl Chloride) | HPLC-UV, LC-MS | Introduces a strong chromophore for enhanced UV detection. |
| Chiral Derivatizing Agents (e.g., Mosher's acid chloride) | HPLC, NMR | Forms diastereomeric derivatives that can be separated by achiral chromatography to determine enantiomeric excess. |
This table outlines common derivatizing agents for the hydroxyl group, the analytical techniques they are compatible with, and the benefits they provide for the analysis of hydroxyl-containing compounds.
The Chemical Scaffold "this compound": An Examination of its Research Applications
The compound this compound, with its distinct combination of an aminophenoxy group and a cyclohexanol (B46403) moiety, presents a unique structural framework. This article explores its potential and documented applications as a chemical scaffold in various domains of chemical research, from the synthesis of intricate organic molecules to the design of specialized chemical tools.
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Pathways
The synthesis of 2-(4-Aminophenoxy)cyclohexan-1-ol with precise control over its stereochemistry is a fundamental challenge that opens the door to understanding its structure-property relationships. Future research could focus on developing novel stereoselective synthetic pathways to access all possible stereoisomers.
A plausible synthetic strategy could involve the stereoselective synthesis of a 2-aminocyclohexanol (B3021766) precursor, followed by the formation of the ether linkage. For instance, the enantioselective synthesis of trans-2-aminocyclohexanol can be achieved through the resolution of racemic mixtures using chiral acids like (R)- and (S)-mandelic acid, which has been shown to be an efficient method for obtaining both enantiomers in high enantiomeric excess. nih.gov Another approach could be the asymmetric hydrolysis of a racemic derivative of trans-2-aminocyclohexanol using enzymes. google.com
Alternatively, the synthesis could commence from cyclohexene (B86901), which can be converted to enantiomerically pure cis-2-aminocyclohexanol through a sequence involving Sharpless asymmetric dihydroxylation and a Ritter amination sequence. google.com The diastereoselective reduction of a 2-aminocyclohexanone (B1594113) intermediate could also be explored to control the relative stereochemistry of the amino and hydroxyl groups.
Once the stereochemically defined 2-aminocyclohexanol is obtained, the subsequent etherification with a suitable 4-aminophenol (B1666318) derivative would be the next critical step. The Williamson ether synthesis, a well-established method for forming ethers, could be investigated. This would likely involve the deprotonation of the cyclohexanol (B46403) hydroxyl group with a strong base to form an alkoxide, which would then react with a protected 4-halo- or 4-nitro-substituted benzene (B151609). Subsequent deprotection or reduction of the nitro group would yield the desired product.
| Proposed Synthetic Step | Potential Method | Key Considerations |
| Stereoselective synthesis of 2-aminocyclohexanol | Resolution with chiral acids (e.g., mandelic acid) | Efficiency of resolution, recovery of resolving agent. nih.gov |
| Enzymatic hydrolysis | Enzyme selection, reaction conditions. google.com | |
| Asymmetric synthesis from cyclohexene | Multi-step process, overall yield. google.com | |
| Etherification | Williamson ether synthesis | Choice of base, protecting groups for the amine and phenol (B47542). |
| Buchwald-Hartwig amination | Catalyst system, ligand selection. |
Comprehensive Investigation of Conformational Dynamics in Solution and Solid State
The conformational flexibility of the cyclohexane (B81311) ring, influenced by the two substituents, is a critical aspect that will dictate the molecule's three-dimensional shape and, consequently, its interactions with other molecules. A comprehensive investigation of the conformational dynamics of this compound in both solution and solid states would provide invaluable insights.
The cyclohexane ring in this compound is expected to adopt a chair conformation to minimize steric and torsional strain. sapub.org However, the presence of the 2-amino and 1-hydroxy substituents, as well as the bulky 4-aminophenoxy group, will influence the equilibrium between the two possible chair conformations. In one chair conformer, the substituents will be in axial positions, while in the other, they will be in equatorial positions. The relative stability of these conformers will depend on the steric bulk of the substituents and the potential for intramolecular hydrogen bonding. libretexts.org
For trans-2-(4-aminophenoxy)cyclohexan-1-ol, the diequatorial conformation is generally expected to be more stable to avoid 1,3-diaxial interactions. libretexts.org For the cis-isomer, one substituent will be axial and the other equatorial in each chair conformation. The preferred conformation will be the one where the larger group (the 4-aminophenoxy group) occupies the equatorial position. libretexts.org
Advanced techniques such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to study the conformational equilibrium in solution. Computational methods, including Density Functional Theory (DFT) and molecular mechanics, can provide theoretical insights into the relative energies of different conformers and the energy barriers for ring inversion. nih.gov In the solid state, X-ray crystallography would be the definitive method to determine the precise three-dimensional structure and packing of the molecules.
Exploration of New Chemical Transformations and Reactivity Profiles
The presence of three distinct functional groups—the primary aromatic amine, the secondary alcohol, and the ether linkage—in this compound offers a wide range of possibilities for chemical transformations.
The primary aromatic amine can undergo a variety of reactions, including acylation, alkylation, and diazotization. For example, reaction with acyl chlorides or anhydrides would yield the corresponding amides. The amino group could also be a handle for the introduction of other functionalities through reactions like the Buchwald-Hartwig amination.
The secondary alcohol can be oxidized to the corresponding ketone, 2-(4-aminophenoxy)cyclohexanone, using standard oxidizing agents. Esterification with carboxylic acids or their derivatives would yield the corresponding esters.
The ether linkage, while generally stable, can be cleaved under harsh conditions using strong acids like HBr or HI. libretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.com Cleavage of the aryl ether bond would yield 4-aminophenol and 2-halocyclohexanol.
Furthermore, the interplay between the functional groups could lead to interesting intramolecular reactions. For example, under certain conditions, the amino group could displace the hydroxyl group or vice versa, potentially leading to the formation of cyclic ethers or aziridines. The reaction of cis-2-aminocyclohexanol with nitrous acid is known to induce a pinacol-type rearrangement, which could be an interesting transformation to explore for this scaffold. brainly.inechemi.com
Design and Synthesis of Mechanistically Informative Analogues
To better understand the potential biological activity or catalytic properties of this compound, the design and synthesis of mechanistically informative analogues would be a crucial research direction. By systematically modifying the structure of the molecule, one can probe the importance of each functional group and its stereochemical orientation.
Analogues could be designed to explore the following aspects:
Role of the Amino Group: The amino group could be replaced with other functional groups like a nitro group, a hydroxyl group, or a simple hydrogen atom to assess its contribution to the molecule's properties.
Role of the Hydroxyl Group: The hydroxyl group could be replaced with a hydrogen atom or converted to an ether or ester to understand its role in potential hydrogen bonding or as a reactive site.
Effect of Stereochemistry: The synthesis of all possible stereoisomers (cis and trans, with both R and S configurations at the chiral centers) would be essential to investigate the impact of stereochemistry on biological activity or catalytic performance.
Substitution on the Phenyl Ring: The electronic properties of the phenoxy group could be modulated by introducing electron-donating or electron-withdrawing substituents on the aromatic ring.
The synthesis of these analogues would likely follow similar synthetic strategies as proposed for the parent compound, with appropriate modifications to the starting materials.
Expanding the Utility of the Scaffold in Emerging Chemical Technologies
The unique structural features of this compound suggest its potential utility in various emerging chemical technologies, including catalysis and materials science.
Asymmetric Catalysis: Chiral 2-aminocyclohexanol derivatives have been successfully employed as ligands in asymmetric catalysis. nih.govthieme-connect.com The enantiomerically pure forms of this compound could be explored as ligands for a variety of metal-catalyzed asymmetric transformations, such as the transfer hydrogenation of ketones or the addition of organometallic reagents to aldehydes. The presence of the phenoxy group could influence the electronic and steric properties of the ligand, potentially leading to improved catalytic activity and enantioselectivity.
Materials Science: Phenoxy resins are known for their excellent thermal stability, adhesion, and mechanical properties. huntsman.comphlextek.com The this compound scaffold could serve as a monomer or a cross-linking agent for the synthesis of novel polymers. The amino and hydroxyl groups provide reactive sites for polymerization reactions, and the rigid cyclohexyl and aromatic moieties could impart desirable properties to the resulting materials. For instance, these scaffolds could be incorporated into epoxy resins or polyurethanes to enhance their performance. huntsman.comhuntsman.com
The development of materials based on this scaffold could find applications in coatings, adhesives, and composites. phlextek.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
